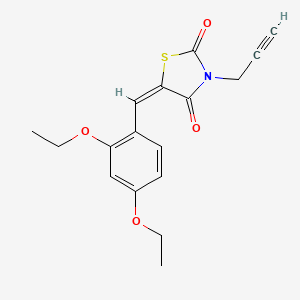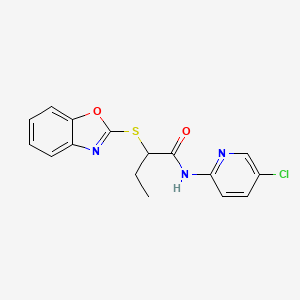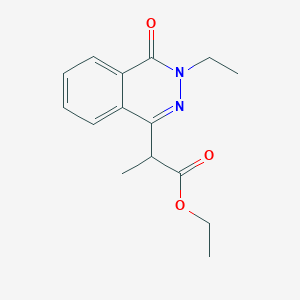
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as DAB389IL-2, is a fusion protein that has been extensively studied for its potential applications in cancer treatment. This protein is a combination of diphtheria toxin and interleukin-2, which allows it to target and kill cancer cells while leaving healthy cells intact. In
Applications De Recherche Scientifique
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors. The protein works by binding to cancer cells and entering them, where it inhibits protein synthesis and causes cell death. Because it targets cancer cells specifically, it has the potential to be a highly effective treatment with minimal side effects.
Mécanisme D'action
The mechanism of action for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the binding of the protein to cancer cells. The protein is taken up by the cells and enters the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2. This leads to cell death and the destruction of the cancer cells.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, which can help to eliminate cancer cells. In addition, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is highly specific for cancer cells, which makes it a powerful tool for studying cancer biology. However, one limitation is that it can be difficult to produce and purify the protein, which can make it challenging to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of new methods for producing and purifying the protein, which could make it more accessible for research and clinical use. Another area of focus is the development of new cancer therapies based on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, such as combination therapies with other drugs or immunotherapies. Finally, there is a need for further research on the mechanisms of action of 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, which could lead to new insights into cancer biology and the development of more effective treatments.
Méthodes De Synthèse
The synthesis method for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the genetic engineering of two proteins, diphtheria toxin and interleukin-2. The genes for these proteins are combined and expressed in a bacterial host, which produces the fusion protein. The protein is then purified and tested for activity.
Propriétés
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-4-9-18-16(19)15(23-17(18)20)10-12-7-8-13(21-5-2)11-14(12)22-6-3/h1,7-8,10-11H,5-6,9H2,2-3H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGSWLAQGKKJQC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)